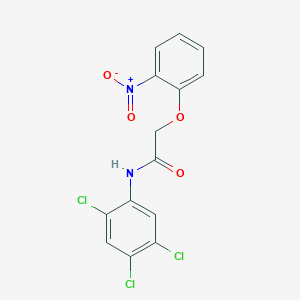
2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Descripción general
Descripción
2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide, commonly known as Nitrofen, is a herbicide that was first introduced in the 1960s. It has been widely used in agriculture to control weeds in crops such as cotton, soybeans, and peanuts. Nitrofen is a highly toxic chemical and has been linked to various health problems in humans and animals.
Mecanismo De Acción
Nitrofen acts as a mitochondrial uncoupler, disrupting the electron transport chain and decreasing ATP production. This leads to an increase in reactive oxygen species (ROS) and oxidative stress. Nitrofen has also been shown to induce apoptosis in cells.
Biochemical and Physiological Effects:
Nitrofen has been shown to cause liver damage, kidney damage, and reproductive toxicity in animals. It has also been linked to developmental abnormalities in humans. Nitrofen exposure has been found to increase lipid peroxidation, decrease glutathione levels, and induce oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Nitrofen is a highly toxic chemical, which makes it useful for studying the toxic effects of chemicals on living organisms. However, its toxicity also makes it difficult to work with in lab experiments. The use of Nitrofen in lab experiments requires strict safety protocols to ensure the safety of researchers.
Direcciones Futuras
Future research on Nitrofen should focus on understanding the mechanisms underlying its toxic effects on living organisms. This could involve studying the effects of Nitrofen on different cell types and tissues, as well as investigating the molecular pathways involved in its toxicity. Additionally, research could focus on developing safer alternatives to Nitrofen for use in agriculture.
Aplicaciones Científicas De Investigación
Nitrofen has been extensively studied in scientific research due to its toxic effects on humans and animals. It has been used as a model compound to study the toxicity of nitrophenols and their derivatives. Nitrofen has been shown to cause liver damage, kidney damage, and reproductive toxicity in animals. It has also been linked to developmental abnormalities in humans.
Propiedades
IUPAC Name |
2-(2-nitrophenoxy)-N-(2,4,5-trichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2O4/c15-8-5-10(17)11(6-9(8)16)18-14(20)7-23-13-4-2-1-3-12(13)19(21)22/h1-6H,7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIACYLTLFRKSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3545604.png)
![3-{[2-chloro-6-methoxy-4-(2-nitrovinyl)phenoxy]methyl}benzoic acid](/img/structure/B3545619.png)
![3-methyl-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3545625.png)
![4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B3545626.png)


![ethyl 5-acetyl-2-[(2,6-dimethoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3545659.png)
![N-(5-chloro-2-hydroxyphenyl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B3545667.png)
![N-[2-(2-chloro-4,5-difluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3545674.png)

![N-[5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1-phenyl-1H-1,2,4-triazol-3-yl]-3-nitrobenzamide](/img/structure/B3545688.png)
![2-[(2-ethoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3545696.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B3545702.png)
![4-ethyl-5-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B3545710.png)